(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE
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Overview
Description
(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furochromene core, which is a fused ring system combining furan and chromene, and a hydroxyl-substituted phenylmethylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Peniciaculin A: A natural product with antifungal activity, similar in its broad-spectrum activity against phytopathogens.
Uniqueness
(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE stands out due to its unique furochromene core and the presence of a hydroxyl-substituted phenylmethylidene group
Properties
IUPAC Name |
(9Z)-9-[(4-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c1-10-8-16(21)24-18-13(10)6-7-15-17(18)14(19(22)23-15)9-11-2-4-12(20)5-3-11/h2-9,20H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZNVDLRCZOMJ-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=C(C=C4)O)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=C(C=C4)O)/C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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